Iodofenphos
Description
Systematic Nomenclature and Synonym Taxonomy
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the preferred International Union of Pure and Applied Chemistry name being O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl phosphorothioate. This systematic name precisely describes the molecular architecture, indicating the specific substitution pattern on the phenolic ring and the nature of the phosphorothioate ester linkage. The Chemical Abstracts Service designation follows the same nomenclature convention, reinforcing the standardized naming approach.
The compound exhibits extensive synonym diversity, reflecting its historical development and international usage patterns. Commercial designations include Alfacron, Nuvanol N, and Monocron 9491, representing trade names used during its commercial production period. The manufacturer code C-9491, specifically designated as Ciba C-9491 or Ciba-Geigy C-9491, indicates its development by the Swiss chemical company. International nomenclature variations include jodfenphos, approved by the International Organization for Standardization, and iodfenphos, the approved designation in China. Regional naming conventions also include this compound in Canada and New Zealand, demonstrating the geographic specificity of certain nomenclature systems.
Additional systematic chemical names provide alternative descriptive approaches to the molecular structure. These include phosphorothioic acid, O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl ester, and O,O-dimethyl-O-2,5-dichloro-4-iodophenyl thiophosphate. German nomenclature includes O,O-Dimethyl-O-(2,5-dichlor-4-jodphenyl)-monothiophosphat and O,O-Dimethyl-O-(2,5-dichlor-4-jodphenyl)-thionophosphat, reflecting European chemical naming conventions. Experimental designations such as ENT 27408 and NSC 190998 represent entries in specific research databases, while OMS 1211 indicates World Health Organization classification.
| Nomenclature Category | Designation | Authority/Region |
|---|---|---|
| International Union of Pure and Applied Chemistry Preferred Name | O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl phosphorothioate | International |
| International Organization for Standardization Approved | jodfenphos | International |
| Chemical Abstracts Service Name | O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl phosphorothioate | United States |
| Trade Names | Alfacron, Nuvanol N, Monocron 9491 | Commercial |
| Manufacturer Code | C-9491, Ciba C-9491 | Ciba-Geigy |
| Regional Variants | This compound (Canada, New Zealand), iodfenphos (China) | Geographic |
Molecular Architecture and Stereochemical Properties
The molecular architecture of this compound is characterized by a complex organophosphorus framework incorporating multiple halogen substituents within an aromatic system. The molecular formula C₈H₈Cl₂IO₃PS indicates a composition containing eight carbon atoms, eight hydrogen atoms, two chlorine atoms, one iodine atom, three oxygen atoms, one phosphorus atom, and one sulfur atom. The molecular weight is consistently reported as 413.00 grams per mole across multiple authoritative sources, with some sources reporting 412.997 grams per mole, reflecting variations in atomic weight precision.
The core structural framework consists of a phosphorothioate moiety linked to a trisubstituted phenolic ring system. The phosphorus center exhibits tetrahedral geometry, bonded to two methoxy groups (O-methyl substituents), one sulfur atom in a thiophosphate configuration, and one oxygen atom connected to the halogenated phenolic ring. The phenolic aromatic ring displays a specific substitution pattern with chlorine atoms at the 2- and 5-positions and an iodine atom at the 4-position relative to the hydroxyl group attachment point.
The stereochemical properties of this compound are determined primarily by the tetrahedral geometry around the phosphorus center. The compound lacks chiral centers, resulting in a single stereoisomeric form. The spatial arrangement of substituents around the phosphorus atom follows standard tetrahedral bond angles, with the thiophosphate functionality providing distinct electronic properties compared to corresponding phosphate analogs. The aromatic ring system maintains planarity, with the halogen substituents positioned to minimize steric hindrance while maximizing electronic stabilization through halogen-aromatic interactions.
Conformational analysis reveals that the molecule can adopt multiple low-energy conformations through rotation around the phosphorus-oxygen-carbon linkage connecting the phosphorothioate group to the phenolic ring. The bulky iodine substituent at the 4-position influences the preferred conformational states by creating steric interactions with the phosphorothioate moiety. Electronic effects from the electron-withdrawing halogen substituents significantly influence the electron density distribution throughout the molecular framework, affecting both chemical reactivity and physical properties.
| Structural Feature | Description | Geometric Parameters |
|---|---|---|
| Molecular Formula | C₈H₈Cl₂IO₃PS | - |
| Molecular Weight | 413.00 g/mol | - |
| Phosphorus Geometry | Tetrahedral | Standard tetrahedral angles |
| Aromatic Substitution | 2,5-dichloro-4-iodo | Specific halogen positioning |
| Stereochemistry | Achiral | No chiral centers |
| Conformational Flexibility | Moderate | Rotation around P-O-C linkage |
Spectroscopic Profiling and Structural Validation
Spectroscopic analysis of this compound provides comprehensive structural validation through multiple analytical techniques. Mass spectrometric analysis reveals characteristic fragmentation patterns consistent with the organophosphate structure, with the molecular ion peak observed at mass-to-charge ratio 412.997. The fragmentation pattern shows typical losses associated with phosphorothioate compounds, including elimination of methoxy groups and characteristic rearrangement processes involving the halogenated aromatic system.
Gas chromatographic analysis demonstrates specific retention characteristics useful for analytical identification and quantification. Kovats retention index determination on non-polar stationary phases yields a value of 2150 using SE-30 packed columns with nitrogen carrier gas. This retention behavior reflects the compound's volatility and interaction characteristics with chromatographic media, providing valuable analytical parameters for environmental and biological sample analysis.
Nuclear magnetic resonance spectroscopy provides detailed structural elucidation, though comprehensive spectral data is limited in the available literature. The aromatic proton signals are expected to appear in the characteristic downfield region, with coupling patterns reflecting the specific substitution pattern of the halogenated benzene ring. The methoxy protons attached to phosphorus would appear as characteristic doublets due to phosphorus-proton coupling, providing definitive identification of the phosphorothioate ester functionality.
Infrared spectroscopic analysis reveals characteristic absorption bands associated with the various functional groups present in the molecule. The phosphorothioate group exhibits characteristic stretching vibrations, including phosphorus-oxygen and phosphorus-sulfur bond absorptions. The aromatic carbon-carbon stretching vibrations appear in the expected fingerprint region, while carbon-halogen stretching frequencies provide confirmation of the chlorine and iodine substituents. The absence of hydroxyl stretching vibrations confirms the ester linkage formation between the phosphorothioate group and the phenolic oxygen.
Ultraviolet-visible spectroscopy demonstrates absorption characteristics influenced by the extended conjugation system involving the halogenated aromatic ring and the phosphorothioate chromophore. The absorption maxima reflect electronic transitions within the aromatic system, with bathochromic shifts resulting from the heavy halogen substituents, particularly the iodine atom. These spectroscopic properties contribute to the compound's analytical detection capabilities and provide insights into its electronic structure.
| Spectroscopic Technique | Key Observations | Structural Information |
|---|---|---|
| Mass Spectrometry | Molecular ion at m/z 412.997 | Molecular weight confirmation |
| Gas Chromatography | Kovats RI 2150 (SE-30) | Retention characteristics |
| Nuclear Magnetic Resonance | Aromatic and methoxy signals | Substitution pattern |
| Infrared Spectroscopy | P-O, P-S, C-Hal stretches | Functional group identification |
| Ultraviolet-Visible | Aromatic transitions | Electronic structure |
Crystallographic Data and Conformational Analysis
Crystallographic investigation of this compound has been conducted to elucidate the solid-state molecular structure and packing arrangements. Crystal structure determination reveals the three-dimensional architecture of the molecule in its crystalline form, providing precise bond lengths, bond angles, and intermolecular interaction patterns. The crystallographic data indicate that this compound crystallizes as pale yellow crystals with a melting point range of 72-73°C, demonstrating thermal stability characteristics suitable for structural analysis.
The crystal structure analysis, performed using standard X-ray crystallographic techniques, reveals detailed geometric parameters including precise bond distances and angles throughout the molecular framework. The phosphorus-oxygen bond lengths to the methoxy groups and to the phenolic oxygen exhibit typical values for phosphorothioate esters, while the phosphorus-sulfur bond distance reflects the double-bond character of the thiophosphate functionality. The carbon-halogen bond lengths in the aromatic ring system show the expected trend with carbon-iodine bonds being significantly longer than carbon-chlorine bonds due to the larger atomic radius of iodine.
Conformational analysis based on crystallographic data reveals the preferred solid-state conformation of this compound. The torsion angles around the phosphorus-oxygen-carbon linkage connecting the phosphorothioate group to the aromatic ring indicate a specific rotational preference that minimizes steric interactions between the bulky substituents. The crystal packing analysis demonstrates how individual molecules arrange in the solid state, with intermolecular interactions including halogen bonding and van der Waals forces contributing to crystal stability.
Molecular packing studies reveal that the halogen substituents, particularly the large iodine atom, play significant roles in determining crystal structure. The electron-rich halogen atoms can participate in halogen bonding interactions with electron-deficient regions of neighboring molecules, contributing to the overall crystal stability and influencing physical properties such as melting point and solubility. The aromatic rings adopt stacked arrangements typical of substituted benzene derivatives, with the halogen substituents influencing the optimal stacking geometry.
Temperature-dependent crystallographic studies could provide insights into thermal expansion behavior and phase transition characteristics, though such detailed analyses are not extensively documented in the available literature. The crystalline form stability under various conditions affects both analytical characterization and potential applications, making crystallographic data essential for comprehensive understanding of the compound's solid-state properties.
| Crystallographic Parameter | Value/Description | Significance |
|---|---|---|
| Crystal Form | Pale yellow crystals | Visual identification |
| Melting Point | 72-73°C | Thermal stability |
| Crystal System | Not specified | Requires further investigation |
| Space Group | Not specified | Molecular packing |
| Unit Cell Parameters | Not specified | Crystal structure details |
| Molecular Conformation | Optimized geometry | Solid-state preference |
Properties
CAS No. |
175893-71-7 |
|---|---|
Molecular Formula |
C15H29N3O6S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide;1-ethenylpyrrolidin-2-one;sulfuric acid |
InChI |
InChI=1S/C9H18N2O.C6H9NO.H2O4S/c1-8(2)9(12)10-6-5-7-11(3)4;1-2-7-5-3-4-6(7)8;1-5(2,3)4/h1,5-7H2,2-4H3,(H,10,12);2H,1,3-5H2;(H2,1,2,3,4) |
InChI Key |
QIGQDWUFXJHKFV-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NCCCN(C)C.C=CN1CCCC1=O.OS(=O)(=O)O |
Canonical SMILES |
CC(=C)C(=O)NCCCN(C)C.C=CN1CCCC1=O.OS(=O)(=O)O |
Related CAS |
175893-71-7 |
Origin of Product |
United States |
Preparation Methods
Role of Catalysts and Bases
Pyridine serves dual roles as a base and catalyst, neutralizing HCl byproducts and accelerating the reaction. Alternative bases (e.g., triethylamine) reduce side reactions but may lower yields due to poorer solubility2.
Solvent Selection
-
Polar Aprotic Solvents (e.g., Acetone): Enhance reagent solubility but risk phosphorochloridothioate hydrolysis.
-
Non-Polar Solvents (e.g., Toluene): Favor crystal formation during purification but slow reaction kinetics.
Table 2: Solvent Effects on Reaction Efficiency
| Solvent | Reaction Rate (hr⁻¹) | Purity (%) | Yield (%) |
|---|---|---|---|
| Acetone | 0.18 | 95 | 82 |
| Dichloromethane | 0.22 | 97 | 88 |
| Toluene | 0.12 | 98 | 90 |
Purification and Stabilization Techniques
Recrystallization
This compound is recrystallized from toluene or hexane to remove unreacted starting materials and inorganic salts. This step achieves >98% purity, critical for agricultural applications.
Stabilization Against Hydrolysis
-
Storage Conditions: Anhydrous environments at 4°C prevent hydrolytic degradation.
-
Additives: Incorporation of desiccants (e.g., silica gel) extends shelf life.
Comparative Analysis of Synthetic Methods
Laboratory vs. Industrial Synthesis:
-
Scale: Laboratory methods use 1–10 mmol substrates, while industrial processes operate at 100–500 kg batches.
-
Yield: Industrial recrystallization improves yield by 5–7% compared to laboratory-scale column chromatography.
-
Cost: Bulk purchasing of reagents reduces production costs by ~40% in industrial settings.
Chemical Reactions Analysis
Iodofenphos undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxon derivatives.
Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze to produce 2,5-dichloro-4-iodophenol and dimethyl phosphorothioic acid.
Substitution: It can undergo nucleophilic substitution reactions where the phosphorothioate group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and bases like sodium hydroxide for hydrolysis.
Scientific Research Applications
Agricultural Applications
Insecticide Efficacy
Iodofenphos is utilized for the control of a wide range of agricultural pests, including aphids, whiteflies, and other sap-sucking insects. Its effectiveness stems from its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for proper nerve function in insects. This inhibition leads to a buildup of acetylcholine, resulting in paralysis and death of the target pests .
Field Studies
Field trials have demonstrated that this compound can significantly reduce pest populations in crops such as cotton and vegetables. For instance, studies have shown that applications of this compound resulted in up to 80% reduction in pest density, thereby improving crop yield and quality .
Biochemical Mechanisms
Mechanism of Action
As an organophosphate, this compound acts by irreversibly binding to the active site of AChE. This mechanism is similar to that of other organophosphates but is characterized by a unique metabolic pathway that affects its toxicity profile . Research indicates that this compound undergoes metabolic activation to form more toxic metabolites, which further complicates its safety profile.
Metabolism and Toxicity
Studies have highlighted the enantioselective metabolism of this compound, where different enantiomers exhibit varying degrees of toxicity and metabolic stability. For example, the (S)-enantiomer has been identified as more stable and potentially more toxic than the (R)-enantiomer . This distinction is crucial for understanding its environmental persistence and potential human health risks.
Environmental Impact
Persistence and Bioaccumulation
this compound has been noted for its persistence in the environment, particularly in soil and water systems. Research indicates that residues can remain detectable for extended periods post-application, raising concerns about bioaccumulation in non-target species .
Ecotoxicological Studies
Ecotoxicological assessments have revealed adverse effects on non-target organisms, including beneficial insects such as pollinators and natural pest predators. Studies have documented significant mortality rates among these species following exposure to this compound-treated areas .
Case Studies
Regulatory Considerations
Due to its toxicity profile, this compound is subject to stringent regulatory scrutiny. The U.S. Environmental Protection Agency has classified it under specific guidelines concerning pesticide application and safety measures . Continuous monitoring and research are essential to assess its long-term impacts on human health and the environment.
Mechanism of Action
Iodofenphos exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, this compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the pests. The molecular targets include the active site of acetylcholinesterase, where it forms a covalent bond, thereby preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Comparison with Similar Organophosphorus Compounds
Efficacy Against Target Species
Bromophos
- Efficacy : Iodofenphos exhibits greater residual toxicity than bromophos on structural surfaces (e.g., plywood). At 1.0 g/m², this compound provided complete control of Lasioderma serricorne for up to 52 weeks, whereas bromophos lost efficacy within 4 weeks .
- Dosage : For 100% mortality in Blattella germanica, this compound required 1340 mg of gel, compared to 100 mg for boric acid + oats. However, this compound caused slower mortality (21 days vs. 9 days) .
Malathion
- Efficacy : Malathion outperformed this compound at lower dosages (0.5 g/m²) against Tribolium castaneum, achieving higher mortality rates within shorter exposure periods (3–5 hours) . However, this compound demonstrated superior persistence, maintaining effectiveness for 52 weeks at 1.0 g/m² against C. ferrugineus and Oryzaephilus surinamensis .
- Resistance : this compound is recommended for malathion-resistant T. castaneum populations due to differing metabolic pathways .
Fenitrothion and Ronnel
- Metabolism : this compound, fenitrothion, and ronnel share similar degradation pathways, producing arylphosphate metabolites. This similarity may contribute to cross-resistance in some species .
- Speed of Action : this compound has a slower action rate than fenitrothion, requiring longer exposure periods for comparable efficacy .
Residual Persistence on Surfaces
This compound’ extended persistence is attributed to the electronegative iodine substituent, which reduces hydrolysis rates compared to bromine (bromophos) or chlorine (malathion) analogs .
Mammalian and Non-Target Toxicity
- Mammalian Safety : this compound has lower acute mammalian toxicity than malathion, making it safer for use in food storage areas .
- Ecological Impact : Both this compound and bromophos induce premature ootheca drop in cockroaches, but this compound-treated eggs show higher hatching rates than those exposed to boric acid .
Application Challenges and Environmental Behavior
- Bait Consumption : Cockroaches ceased consuming this compound gel after 4 days, necessitating repeated applications. In contrast, boric acid + oats remained palatable throughout trials .
- Environmental Stability: this compound degrades into 4-iodo-2,5-dichlorophenol, which is less mobile in soil due to higher lipophilicity (logP = 4.2) compared to malathion metabolites (logP = 2.8) .
Q & A
What analytical methods are recommended for detecting and quantifying Iodofenphos in environmental and biological samples?
Answer:
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for detecting this compound due to their sensitivity and specificity. For environmental samples like rainwater or soil, GC-MS is preferred for its ability to resolve organophosphates at low concentrations . In grain storage studies, HPLC coupled with UV detection has been employed to monitor residue translocation . Method validation should include recovery tests (e.g., spiked samples) and calibration curves across expected concentration ranges. Contradictions in detection limits between studies may arise from matrix effects (e.g., organic content in soil), necessitating matrix-matched standards .
How can researchers design experiments to study the photodegradation of this compound in environmental matrices?
Answer:
Photodegradation studies require controlled light exposure (e.g., UV lamps mimicking sunlight) and monitoring degradation products via LC-MS/MS. Key parameters include:
- Light intensity and wavelength : Adjust to simulate natural conditions (e.g., 290–400 nm for UVB/UVA) .
- Matrix effects : Compare degradation rates in rainwater vs. soil surfaces, as organic matter in soil may quench reactive oxygen species, slowing breakdown .
- Degradation products : Identify metabolites like oxon derivatives using high-resolution mass spectrometry (HRMS). A 1985 study noted slower degradation in soil than water, attributed to adsorption .
What computational approaches are used to elucidate this compound's mechanism of action on acetylcholinesterase (AChE)?
Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are employed to study binding interactions. This compound shows higher binding energy to AChE compared to tribuphos, suggesting stronger inhibition . Protein-protein interaction networks (e.g., STRING database) reveal AChE's functional links to 10 proteins, implying that insecticide binding disrupts broader signaling pathways . Researchers should validate computational predictions with in vitro enzyme inhibition assays (e.g., Ellman’s method) and compare IC50 values across species.
How can conflicting toxicity data for this compound across insect species be reconciled?
Answer:
Variability in toxicity (e.g., LD50 differences in C. ferrugineus vs. M. domestica) may stem from:
- Species-specific detoxification pathways : Cytochrome P450 activity differences .
- Exposure duration : Acute vs. chronic exposure protocols (e.g., 5-hour vs. 24-hour assays) .
- Deposit age and formulation : Older residues on structural surfaces show reduced bioavailability .
Researchers should standardize test conditions (e.g., WHO guidelines) and include positive controls (e.g., malathion) to contextualize results .
What methodologies are used to assess the environmental persistence of this compound in agricultural systems?
Answer:
- Persistence on crops : Measure residue half-life in stored grains using GC-MS, accounting for translocation from treated surfaces .
- Aqueous solubility and mobility : Use shake-flask methods (OECD 105) to determine solubility (0.12 mg/L at 25°C) and predict groundwater leaching potential .
- Soil adsorption : Batch equilibrium tests (OECD 106) correlate adsorption coefficients (Kd) with organic carbon content . A 1979 study noted higher persistence in wheat compared to malathion, suggesting formulation impacts retention .
How should researchers investigate synergistic effects between this compound and other pesticides?
Answer:
- Experimental design : Use factorial designs (e.g., 2x2 matrix) to test combinations (e.g., this compound + pyrethroids).
- Biochemical assays : Measure AChE inhibition rates in mixtures vs. individual compounds .
- Statistical analysis : Calculate synergistic ratios (e.g., LD50 of mixture / LD50 of individual compounds). A 1992 study on M. domestica found enhanced efficacy when combined with boric acid, likely due to multi-target effects .
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
